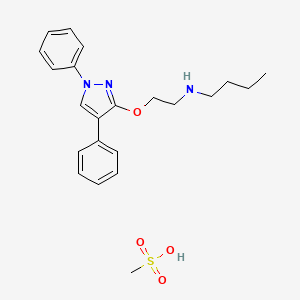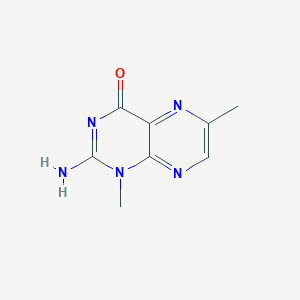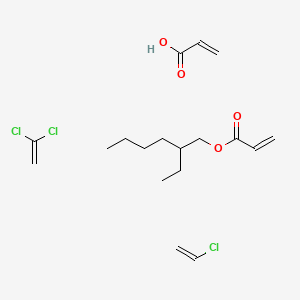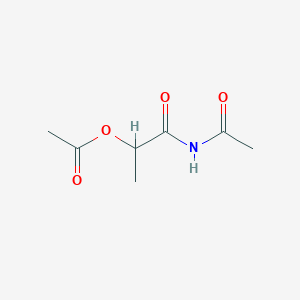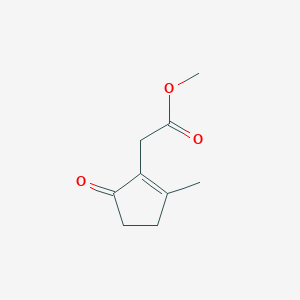
2-Aminobenzene-1,3,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminobenzene-1,3,5-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the use of ethanol as a solvent and requires heating to facilitate the formation of the desired product . Another method involves the reaction of vinylidene cyanide with malononitrile, followed by oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The compound is typically isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions involve the formation of heterocyclic compounds through the addition of multiple reactants.
Cyclocondensation Reactions: These reactions lead to the formation of cyclic compounds by the condensation of two or more molecules.
Cascade/Domino/Tandem Reactions: These multi-step reactions occur in a single reaction vessel without the need for intermediate isolation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aromatic aldehydes, ammonium acetate, and dimethylformamide dimethyl acetal . Basic catalysts such as piperidine and piperidinium acetate are often employed to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, pyrimidines, and colored dyes
Scientific Research Applications
2-Aminobenzene-1,3,5-tricarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-aminobenzene-1,3,5-tricarbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and cyano groups play a crucial role in its reactivity and interactions with other molecules. In medicinal applications, it may mimic the operation of nerve growth factors and enhance nerve growth and tissue regeneration .
Comparison with Similar Compounds
2-Aminobenzene-1,3,5-tricarbonitrile can be compared with other similar compounds, such as:
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile: This compound is structurally similar and can be synthesized through reactions involving malononitrile.
The uniqueness of this compound lies in its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
64608-44-2 |
|---|---|
Molecular Formula |
C9H4N4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-aminobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2H,13H2 |
InChI Key |
JFJWATVUFXMVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
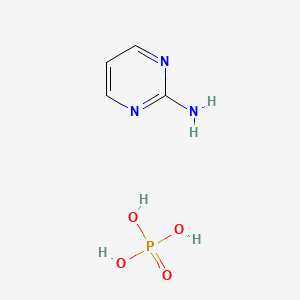
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
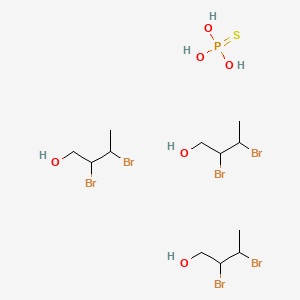
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
